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Compound of Interest

Compound Name: Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-(pyrimidin-4-YL)acetate, a heterocyclic compound belonging to the pyrimidine class,

holds potential for exploration in various scientific domains, particularly in medicinal chemistry

and drug discovery. This technical guide provides a comprehensive overview of the available

information on Methyl 2-(pyrimidin-4-YL)acetate, including its chemical identity,

physicochemical properties, and a review of the biological activities observed in structurally

related pyrimidine derivatives. Due to the limited publicly available data specifically on Methyl
2-(pyrimidin-4-YL)acetate, this guide also presents generalized experimental protocols and

hypothetical signaling pathways based on the activities of similar compounds to aid

researchers in designing future studies.

Chemical Identity and Properties
Methyl 2-(pyrimidin-4-YL)acetate is identified by the CAS number 863032-29-5.[1] Its

chemical structure consists of a pyrimidine ring substituted at the 4-position with a methyl

acetate group.

Physicochemical Properties
The known physicochemical properties of Methyl 2-(pyrimidin-4-YL)acetate are summarized

in the table below. These properties are primarily computed data sourced from comprehensive
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chemical databases.[1]

Property Value Source

CAS Number 863032-29-5 PubChem[1]

Molecular Formula C₇H₈N₂O₂ PubChem[1]

Molecular Weight 152.15 g/mol PubChem[1]

IUPAC Name
methyl 2-(pyrimidin-4-

yl)acetate
PubChem[1]

Canonical SMILES COC(=O)CC1=CN=CN=C1 PubChem[1]

InChI Key
STIMNXVCLRQRAI-

UHFFFAOYSA-N
PubChem[1]

Topological Polar Surface Area 65.8 Å² PubChem

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Note: Most of the available data is computed and not experimentally verified.

Synthesis and Spectroscopic Data
Synthesis
Detailed experimental protocols for the synthesis of Methyl 2-(pyrimidin-4-YL)acetate are not

readily available in the public domain. However, general synthetic strategies for related

pyrimidine derivatives can be adapted. One potential approach involves the reaction of a 4-

halopyrimidine with a methyl acetate enolate or a related nucleophile. Another possibility is the

direct C-H functionalization of a pyrimidine precursor, a modern synthetic technique that could

offer a more direct route.

Spectroscopic Data
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Specific spectroscopic data (NMR, IR, MS) for Methyl 2-(pyrimidin-4-YL)acetate is not

currently published in readily accessible scientific literature. Researchers would need to

perform their own analytical characterization upon synthesis.

Biological Activity and Potential Signaling Pathways
(Hypothetical)
While no specific biological activity has been reported for Methyl 2-(pyrimidin-4-YL)acetate,

the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically

active compounds. Derivatives of pyrimidine have demonstrated a wide range of activities,

including but not limited to:

Anticancer: Pyrimidine analogs are foundational in chemotherapy, acting as antimetabolites

that interfere with nucleic acid synthesis.

Antiviral: Many antiviral drugs are nucleoside analogs containing a pyrimidine or purine base.

Antibacterial and Antifungal: Pyrimidine derivatives have been shown to inhibit various

microbial enzymes.

Kinase Inhibition: The pyrimidine ring is a common feature in many small molecule kinase

inhibitors targeting signaling pathways involved in cell proliferation and survival.

Based on the activities of related pyrimidine-containing molecules, a hypothetical signaling

pathway that Methyl 2-(pyrimidin-4-YL)acetate could potentially modulate is a generic protein

kinase cascade, which is often dysregulated in diseases like cancer.
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Caption: A hypothetical signaling pathway where Methyl 2-(pyrimidin-4-YL)acetate may act

as a kinase inhibitor.

Suggested Experimental Protocols
Given the absence of specific experimental data, the following are generalized protocols that

can be adapted to study the biological effects of Methyl 2-(pyrimidin-4-YL)acetate.

General Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured

cells.

Materials:

Target cancer cell line (e.g., HeLa, A549)

Complete growth medium (e.g., DMEM with 10% FBS)

Methyl 2-(pyrimidin-4-YL)acetate (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidic isopropanol)

96-well plates

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of Methyl 2-(pyrimidin-4-YL)acetate in a

complete growth medium. Replace the existing medium with the medium containing the

compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment

control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1359101?utm_src=pdf-body
https://www.benchchem.com/product/b1359101?utm_src=pdf-body
https://www.benchchem.com/product/b1359101?utm_src=pdf-body
https://www.benchchem.com/product/b1359101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC₅₀ value.

Kinase Inhibition Assay (Generic)
This protocol provides a framework for testing the inhibitory activity of the compound against a

specific kinase.

Materials:

Recombinant kinase

Kinase-specific substrate

ATP

Kinase buffer

Methyl 2-(pyrimidin-4-YL)acetate

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Procedure:

Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the

appropriate buffer in a 384-well plate.
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Compound Addition: Add Methyl 2-(pyrimidin-4-YL)acetate at various concentrations to the

wells. Include a positive control (known inhibitor) and a negative control (vehicle).

Reaction Initiation: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

Detection: Stop the reaction and add the detection reagent according to the manufacturer's

instructions to measure kinase activity (e.g., by quantifying ADP production).

Data Analysis: Determine the percentage of kinase inhibition and calculate the IC₅₀ value.

Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial investigation of a novel

compound like Methyl 2-(pyrimidin-4-YL)acetate.
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Caption: A general workflow for the preclinical evaluation of a novel chemical entity.
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Conclusion and Future Directions
Methyl 2-(pyrimidin-4-YL)acetate is a molecule with a paucity of published research. Its

structural similarity to a class of compounds with diverse and significant biological activities

makes it an intriguing candidate for further investigation. The data and protocols presented in

this guide are intended to serve as a foundational resource for researchers interested in

exploring the potential of this compound. Future research should focus on developing a reliable

synthetic route, comprehensive characterization of its physicochemical and spectroscopic

properties, and a systematic evaluation of its biological activities across various disease

models. Such studies will be crucial in elucidating the therapeutic potential of Methyl 2-
(pyrimidin-4-YL)acetate and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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